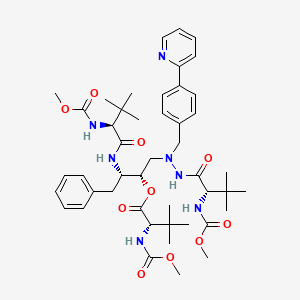
Atazanavir-8-(N-methoxycarbonyl)-L-tert-leucine Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atazanavir-8-(N-methoxycarbonyl)-L-tert-leucine Ester is a derivative of Atazanavir, a well-known antiretroviral medication used to treat and prevent HIV/AIDS. This compound is of interest due to its potential modifications that could enhance its pharmacokinetic properties or reduce side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Atazanavir-8-(N-methoxycarbonyl)-L-tert-leucine Ester typically involves the esterification of Atazanavir with N-methoxycarbonyl-L-tert-leucine. The reaction conditions may include the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM).
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Atazanavir-8-(N-methoxycarbonyl)-L-tert-leucine Ester can undergo various chemical reactions, including:
Reduction: This reaction could involve the removal of oxygen atoms or the addition of hydrogen atoms, which might affect the compound’s stability.
Substitution: This reaction could involve the replacement of one functional group with another, potentially modifying the compound’s activity or solubility.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction might yield an alcohol or amine derivative.
Scientific Research Applications
Chemistry: As a model compound for studying esterification reactions and the effects of structural modifications on chemical properties.
Biology: For investigating the biological activity of modified antiretroviral compounds.
Medicine: As a potential therapeutic agent with improved pharmacokinetic properties compared to Atazanavir.
Industry: In the development of new pharmaceuticals and the optimization of drug synthesis processes.
Mechanism of Action
The mechanism of action of Atazanavir-8-(N-methoxycarbonyl)-L-tert-leucine Ester would likely be similar to that of Atazanavir, which inhibits the HIV protease enzyme, preventing the maturation of viral particles. The ester modification might affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its efficacy or reducing side effects.
Comparison with Similar Compounds
Similar Compounds
Atazanavir: The parent compound, used as an antiretroviral medication.
Darunavir: Another protease inhibitor with a similar mechanism of action.
Lopinavir: Another protease inhibitor used in combination with ritonavir.
Uniqueness
Atazanavir-8-(N-methoxycarbonyl)-L-tert-leucine Ester is unique due to its ester modification, which could confer distinct pharmacokinetic properties compared to other protease inhibitors. This modification might enhance its stability, solubility, or bioavailability, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C46H65N7O10 |
|---|---|
Molecular Weight |
876.0 g/mol |
IUPAC Name |
[(2S,3S)-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-1-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-yl] (2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoate |
InChI |
InChI=1S/C46H65N7O10/c1-44(2,3)35(49-41(57)60-10)38(54)48-33(26-29-18-14-13-15-19-29)34(63-40(56)37(46(7,8)9)51-43(59)62-12)28-53(52-39(55)36(45(4,5)6)50-42(58)61-11)27-30-21-23-31(24-22-30)32-20-16-17-25-47-32/h13-25,33-37H,26-28H2,1-12H3,(H,48,54)(H,49,57)(H,50,58)(H,51,59)(H,52,55)/t33-,34-,35+,36+,37+/m0/s1 |
InChI Key |
XZYOTUXLJJSYCJ-QQVMGQLUSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)OC(=O)[C@H](C(C)(C)C)NC(=O)OC)NC(=O)OC |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)OC(=O)C(C(C)(C)C)NC(=O)OC)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















